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Compound of Interest

5-Phenylthiophene-2-carboxylic
Compound Name: d
aci

Cat. No.: B091772

Introduction: A Privileged Scaffold in Modern
Chemistry

5-Phenylthiophene-2-carboxylic acid, identified by its CAS Number 19163-24-7, is a
bifunctional organic molecule that has garnered significant interest across multiple scientific
disciplines.[1] This compound features a thiophene ring, a sulfur-containing five-membered
heterocycle, substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-
position. The thiophene nucleus is considered a "privileged pharmacophore" in medicinal
chemistry, forming the core of numerous FDA-approved drugs.[1] The unique electronic
properties conferred by the sulfur atom, combined with the extended 1t-conjugation from the
phenyl ring, make this scaffold a versatile building block.[1]

This guide serves as a technical resource for researchers and development professionals,
offering in-depth insights into the compound's properties, synthesis, characterization, and
applications. We will explore its role as a key precursor in the development of novel
antibacterial agents and its utility in the field of materials science, providing a foundation built
on established experimental data and authoritative literature.

Compound Identification and Physicochemical
Properties
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The fundamental identifiers and key physical properties of 5-Phenylthiophene-2-carboxylic
acid are crucial for its correct handling, application, and characterization. These are
summarized below.

Property Value Reference(s)
CAS Number 19163-24-7 [2]
Molecular Formula C11Hs02S [2]
Molecular Weight 204.25 g/mol [2]
5-phenylthiophene-2-
IUPAC Name phenyfthiop
carboxylic acid
5-Phenyl-2-
Synonyms thiophenecarboxylic acid, 5-
Phenyl-2-thenoic acid
Appearance Off-white crystalline solid [2]
Melting Point 184-190 °C [2]

0-8°C, in a cool, dry, well-
Storage Temperature ) [2]
ventilated area

Spectroscopic and Analytical Profile: A Structural
Confirmation

Rigorous structural elucidation is paramount for validating the identity and purity of 5-
Phenylthiophene-2-carboxylic acid. The following section details its characteristic
spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR are indispensable for confirming the molecular structure. Spectra are typically
recorded in deuterated dimethyl sulfoxide (DMSO-de).
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Chemical Shift  Multiplicity / Assighment &
Nucleus . . Reference(s)
(0) Coupling Rationale

-COOH: The
acidic proton of
the carboxylic
acid is highly
deshielded and
typically appears
) as a broad
Broad Singlet )
H ~13.18 ppm singlet due to [31[4]

(bs)
hydrogen
bonding and
exchange. Its
downfield shift
beyond 10 ppm

is characteristic.

[3]14]

Phenyl H (ortho)
& Thiophene H:
This region
contains signals
from the two
H 7.68-7.77 ppm Multiplet (m) phenyl protons [31[4]
ortho to the
thiophene ring
and one of the
thiophene

protons.

H ~7.55 ppm Doublet (d), J = Thiophene H: [31[4]
4.0 Hz One of the two
protons on the
thiophene ring.
The doublet
splitting pattern
arises from

coupling to the
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adjacent
thiophene

proton.

H 7.33-7.49 ppm Multiplet (m)

Phenyl H (meta,

para): This

region contains

the signals for [31[4]
the remaining

three protons of

the phenyl group.

13C ~162.9 ppm Singlet (Cq)

-COOH: The

carbonyl carbon

of the carboxylic

acid is

significantly [31[4]
deshielded due

to the attached
electronegative

oxygen atoms.

125-150 ppm ) )
13C Multiple Signals

(approx.)

Aromatic
Carbons: Signals
corresponding to
the nine other
carbons of the
phenyl and
thiophene rings. S
Specific
assignment
requires more
advanced 2D

NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For

carboxylic acids, the most prominent features arise from the hydrogen-bonded dimer form
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common in the solid state.

Wavenumber ) . . .
Intensity Vibration Type Functional Group
(cm™)
Carboxylic Acid (H-
2500-3300 Strong, Very Broad O-H Stretch
bonded)
Carboxylic Acid
~1710 Strong, Sharp C=0 Stretch )
(Dimer)
~1600 Medium C=C Stretch Aromatic Rings
3000-3100 Medium-Weak C-H Stretch Aromatic Rings

Rationale: The broadness of the O-H stretch is a classic indicator of strong hydrogen bonding
in the carboxylic acid dimer. This overlaps with the aromatic C-H stretching signals. The C=0
stretching frequency is found at a lower wavenumber (~1710 cm~1) than a monomeric
carboxylic acid due to the same hydrogen bonding interactions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation analysis.

o Electrospray lonization (ESI): In negative ion mode (ESI-), the most common observation is
the deprotonated molecule, [M-H]~, at an m/z of approximately 203.

o Electron Impact (El): Under EIl conditions, a molecular ion peak (M*') at m/z 204 would be
expected. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl
radical (*OH) to give an [M-17]* peak and the loss of the carboxyl radical (*\COOH) to give an
[M-45]*+ peak. The stability of the aromatic system means the molecular ion is often
prominent.

Synthesis and Purification: A Modern Approach

While traditional methods for the synthesis of 5-Phenylthiophene-2-carboxylic acid often
involve the hydrolysis of a corresponding ester, modern organic chemistry provides more direct
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and efficient routes. A notable example is the redox-neutral photocatalytic C-H carboxylation of
3-phenylthiophene with carbon dioxide (COz2).[3][4]

Reactants
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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